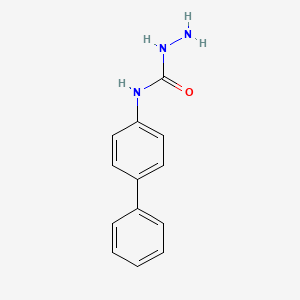

3-Amino-1-(4-phenylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-phenylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-16-13(17)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLQCORQRJCXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design Principles and Structure Activity Relationship Sar Studies of 3 Amino 1 4 Phenylphenyl Urea Analogs

Positional and Substituent Effects on Biological Activity of Related Urea (B33335) Frameworks

The biological activity of biphenyl (B1667301) urea derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. These modifications can profoundly impact potency, selectivity, and pharmacokinetic properties.

Research on various urea-based compounds has consistently demonstrated that the placement of substituents dictates the resulting biological activity. For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, substitutions at the 3-position of the phenethyl group, such as chloro, fluoro, and methyl groups, led to enhanced potency. nih.gov Conversely, analogs with substituents at the 4-position were generally found to be less potent. nih.gov This highlights the critical role of positional isomerism in determining the efficacy of these compounds.

Similarly, in the development of phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents, it was observed that 3-substituted ureas exhibited greater selectivity compared to their 4-substituted counterparts. nih.gov The selectivity index, a ratio of antimalarial activity to cytotoxicity, was higher for the 3-substituted derivatives. nih.gov Furthermore, the nature of the substituent itself is a key determinant of activity. In the aforementioned CB1 receptor modulator study, the introduction of a nitro group at the 4-position of the phenethyl ring resulted in good potency, whereas a larger methylsulfonyl group at the same position led to a loss of activity. nih.gov

The electronic properties of substituents also play a crucial role. The introduction of electron-donating or electron-withdrawing groups on the urea nitrogens can modulate the hydrogen bonding capability of the urea moiety, a critical factor for drug-target interactions. nih.gov The table below summarizes the effects of different substituents on the activity of various urea frameworks, drawing from multiple studies.

Table 1: Positional and Substituent Effects on Biological Activity

| Core Scaffold | Substituent Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-1-(phenethyl)urea | 3-position on phenethyl | Cl, F, Me | Enhanced Potency | nih.gov |

| 3-(4-chlorophenyl)-1-(phenethyl)urea | 4-position on phenethyl | Various | Generally Less Potent | nih.gov |

| 2,4-diamino-pyrimidine with phenylurea | 3-position on urea | Various | Greater Selectivity | nih.gov |

| 2,4-diamino-pyrimidine with phenylurea | 4-position on urea | Various | Lower Selectivity | nih.gov |

| 3-(4-chlorophenyl)-1-(phenethyl)urea | 4-position on phenethyl | NO₂ | Good Potency | nih.gov |

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For biphenyl urea derivatives, the rotational freedom around the various single bonds allows the molecule to adopt multiple conformations, only some of which may be biologically active.

In the context of biphenyl ureas, the dihedral angle between the two phenyl rings is a key conformational parameter. The energetic barrier to rotation around the bond connecting the two rings can be influenced by the presence of substituents, particularly at the ortho positions. This rotational flexibility, or lack thereof, can impact how the molecule fits into the binding pocket of a target protein.

Furthermore, computational studies, such as molecular dynamics simulations, are invaluable tools for understanding the dynamic behavior and conformational stability of ligands in complex with their targets. mdpi.com These simulations can reveal the preferred binding modes and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, in a study of biphenyl urea-based analogs in triple-negative breast cancer cells, it was noted that the pharmacophoric group of the lead compound exhibited structural similarity to a known inhibitor, suggesting a similar binding conformation. acs.org

The table below provides examples of how conformational features influence ligand-target interactions in urea-based compounds.

Table 2: Conformational Features and Ligand-Target Interactions

| Compound Type | Conformational Feature | Impact on Interaction | Reference |

|---|---|---|---|

| Diarylureas | N-methylation | Switch from transoid to bis-cis conformation, modulating activity. | nih.gov |

| Trisubstituted phenyl ureas | Stereochemistry | Critical for potency as NPY5 receptor antagonists. | nih.gov |

| Biphenyl urea analogs | Dihedral angle between phenyl rings | Influences fit into the target's binding pocket. |

Rational Design Strategies for Modulating the Activity of Biphenyl Urea Derivatives

Rational drug design involves the iterative process of designing and synthesizing new compounds with improved biological activity based on an understanding of the target and the SAR of existing ligands. mdpi.com For biphenyl urea derivatives, several strategies have been employed to modulate their activity.

One common approach is to introduce substituents that can form specific interactions with the target protein. For example, the urea moiety is often incorporated to establish key hydrogen bonds with the receptor. nih.gov The hydrogen bonding capability can be fine-tuned by adding electron-donating or electron-withdrawing groups to the substituents on the urea nitrogens. nih.gov

Computational methods are increasingly used to guide rational design. Molecular docking can predict the binding mode of a ligand and identify key interactions, while QSAR models can predict the activity of new compounds based on their structural features. nih.govmdpi.com These computational tools help to prioritize which compounds to synthesize, saving time and resources.

A study on novel pyrazole (B372694) acyl(thio)urea derivatives containing a biphenyl scaffold as potential fungicides illustrates a rational design approach. nih.gov These compounds were designed based on the structure of known succinate (B1194679) dehydrogenase inhibitors, and their activity was further optimized through systematic modifications and guided by molecular docking and density functional theory analysis. nih.gov

The table below outlines some of the rational design strategies applied to biphenyl urea derivatives.

Table 3: Rational Design Strategies for Biphenyl Urea Derivatives

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Hydrogen Bond Modulation | Introduction of electron-donating/withdrawing groups to fine-tune hydrogen bonding. | General strategy for urea-based compounds. | nih.gov |

| Steric and Conformational Tuning | Modification of substituents to optimize shape and flexibility for the binding site. | Optimization of NPY5 receptor antagonists. | nih.gov |

| Scaffold Hopping and Bioisosteric Replacement | Replacing parts of the molecule with fragments that have similar properties but different structures. | Design of MCH-R1 antagonists based on a substituted biphenylmethyl urea core. | researchgate.net |

| Computational Guidance | Use of molecular docking and QSAR to predict binding and activity. | Development of antimalarial 2,4-diamino-pyrimidines. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Amino-1-(4-phenylphenyl)urea Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

For a series of compounds like the this compound analogs, a QSAR study would typically involve several steps. First, a set of molecules with known biological activities is selected. Then, a variety of molecular descriptors are calculated for each molecule. These descriptors can encode information about the physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties, and three-dimensional structure of the compounds. Finally, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates the descriptors with the biological activity. analis.com.my

A QSAR study on phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents revealed that lipophilicity was a key driver of improved activity. nih.gov However, the most active compounds in this series also suffered from high lipophilicity, which can lead to poor aqueous solubility and low permeability. nih.gov This highlights a common challenge in drug design where optimizing for one property can negatively impact another.

In another study on carbonyl thiourea (B124793) derivatives, QSAR models were developed using multiple linear regression and partial least squares to understand their anti-amoebic activity. analis.com.my The models were validated to ensure their predictive power and robustness. analis.com.my

While a specific QSAR model for the this compound series is not detailed in the provided search results, the principles of QSAR are broadly applicable. Such a model for this series would likely consider descriptors related to the biphenyl moiety, the urea linker, and any substituents. For example, descriptors for the size, shape, and electronic properties of substituents on the phenyl rings would be important. The model could help in rationalizing the observed SAR and in designing new analogs with potentially enhanced activity.

The table below outlines the general steps and key considerations in developing a QSAR model for a series like this compound.

Table 4: QSAR Modeling for a Biphenyl Urea Series

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| Data Set Selection | A series of analogs with measured biological activity. | The data set should be diverse and span a wide range of activities. | mdpi.com |

| Descriptor Calculation | Generation of numerical representations of molecular structure (e.g., physicochemical, topological, 3D). | The choice of descriptors should be relevant to the potential mechanism of action. | nih.govanalis.com.my |

| Model Building | Use of statistical methods (e.g., MLR, PLS) to correlate descriptors with activity. | The model should be statistically significant and have good predictive power. | analis.com.my |

| Model Validation | Assessment of the model's robustness and predictive ability using internal and external validation sets. | A validated model is essential for reliable predictions of new compounds. | mdpi.comanalis.com.my |

Mechanistic Investigations of 3 Amino 1 4 Phenylphenyl Urea at the Molecular and Cellular Level

Elucidation of Enzyme Inhibition Mechanisms by Urea (B33335) Derivatives

Urea derivatives represent a significant class of compounds in medicinal chemistry, known for their ability to inhibit various enzymes through diverse mechanisms. The urea moiety itself can act as a structural mimic of natural substrates for certain enzymes, such as urease. nih.gov The flexibility of the urea scaffold allows for the design of inhibitors that can target the active site or allosteric sites of enzymes. nih.govnih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme inhibition is fundamental to characterizing the mechanism of action of a compound. Techniques like isothermal titration calorimetry (ITC) can provide a complete kinetic characterization of an enzyme inhibitor, including its mode of inhibition (e.g., competitive, non-competitive) and binding affinity, in a single experiment. nih.gov For instance, studies on other inhibitors have utilized ITC to validate their competitive inhibition mode and determine their binding constants. nih.gov

Mechanism-based enzyme inactivators (MBEIs) are a class of inhibitors that are converted into a reactive species by the target enzyme's catalytic machinery, leading to irreversible inactivation. akavatx.com The kinetic analysis of such inhibitors involves determining parameters like the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). mdpi.com

Receptor Binding and Modulation Studies of 3-Amino-1-(4-phenylphenyl)urea

Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial in pharmacology. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a distinct site, influencing the receptor's response to the endogenous ligand. nih.govplos.org Allosteric modulators can offer advantages such as greater subtype selectivity and a "ceiling" effect, which can improve safety profiles. nih.govnih.gov

CB1 Receptor Modulation: Several diarylurea and related compounds have been identified as allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.govnih.govnih.gov These modulators, such as Org27569 and PSNCBAM-1, can act as negative allosteric modulators (NAMs), reducing the efficacy of orthosteric agonists while sometimes enhancing their binding affinity. nih.govnih.gov Computational modeling suggests that these NAMs bind in a pocket between transmembrane helices TM2 and TM4. nih.gov The development of hybrids of these known modulators has led to new series of compounds, including 3-(4-chlorophenyl)-1-(phenethyl)ureas, which also exhibit CB1 NAM activity. nih.gov

Functional Assays for Receptor Activation or Antagonism

A variety of functional assays are employed to characterize the effects of compounds on receptor activity.

Calcium Mobilization: This assay is used to measure the increase in intracellular calcium levels upon receptor activation. For CB1 receptor NAMs, their potency is often evaluated by their ability to inhibit the calcium mobilization induced by an orthosteric agonist like CP55,940. nih.govnih.govnih.gov

GTPγS Binding: This assay measures the activation of G proteins coupled to a receptor. Allosteric modulators can inhibit agonist-stimulated [³⁵S]GTPγS binding, providing another measure of their functional antagonism. nih.govnih.gov For example, certain diarylureas have been shown to dose-dependently inhibit CP55,940-induced [³⁵S]GTPγS binding to the CB1 receptor. nih.gov

cAMP Assays: The CB1 receptor is often coupled to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels. mq.edu.au Allosteric modulators can be tested for their ability to reverse the agonist-induced inhibition of cAMP production. nih.govmq.edu.au

TRPV1 Antagonism: The transient receptor potential vanilloid 1 (TRPV1) channel is another target for urea-based compounds. mdpi.comnih.gov Functional assays for TRPV1 antagonism typically measure the inhibition of responses to agonists like capsaicin (B1668287) or protons. nih.gov For example, some N-(1,4-Benzoxazin-3-one) urea analogs have been identified as mode-selective TRPV1 antagonists, showing potent inhibition of capsaicin-induced activation with much lower activity against proton-induced activation. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

The interaction of compounds like this compound with their molecular targets can lead to the modulation of various intracellular signaling pathways and cellular functions.

Wnt signaling pathways, which include the canonical Wnt/β-catenin pathway and non-canonical pathways like the planar cell polarity and Wnt/Ca²⁺ pathways, are crucial for regulating cellular processes such as proliferation, differentiation, and migration. google.com The dysregulation of these pathways is implicated in numerous diseases. google.com While direct evidence linking this compound to Wnt pathway modulation is not available in the provided results, urea-containing structures have been explored as Wnt pathway inhibitors. google.com

Activation of the CB1 receptor classically leads to Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channels. scispace.comfrontiersin.org However, CB1 receptor signaling is complex and can also involve Gαq to increase intracellular calcium or Gβγ subunits to activate other pathways. mq.edu.aufrontiersin.org Allosteric modulators of the CB1 receptor can influence these signaling cascades, for instance, by altering the desensitization rate of the receptor or affecting agonist-induced receptor internalization. mq.edu.au

Investigation of Cell Proliferation and Apoptosis Pathways in vitro

A comprehensive review of scientific databases and literature reveals a lack of specific studies investigating the in vitro effects of this compound on cell proliferation and apoptosis. Research on structurally related biphenyl (B1667301) urea analogs has indicated potential anti-proliferative and pro-apoptotic activities in various cancer cell lines. For instance, certain biphenyl urea derivatives have been shown to inhibit cell viability and induce apoptosis in triple-negative breast cancer cells. nih.gov These studies often explore mechanisms such as the induction of mitochondrial membrane depolarization and the generation of reactive oxygen species. nih.gov However, without direct experimental evidence for this compound, any such effects remain speculative for this specific compound.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | Cell Viability (%) |

| Cancer Cell A | 0 (Control) | 100 |

| 1 | 85 | |

| 5 | 62 | |

| 10 | 45 | |

| 25 | 20 | |

| Non-cancerous Cell B | 0 (Control) | 100 |

| 25 | 95 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Effects on Inflammatory Responses in Pre-clinical Models

Similarly, there is a notable absence of pre-clinical studies examining the effects of this compound on inflammatory responses. The anti-inflammatory potential of some urea-based compounds has been explored, with investigations into their ability to modulate key inflammatory pathways. smolecule.comnih.gov For example, research into other novel biphenyl urea derivatives has demonstrated the ability to inhibit the expression of chemokine receptors like CXCR4, which are involved in inflammatory processes and cancer metastasis. nih.gov These studies often involve the analysis of pro-inflammatory cytokine levels and the activity of transcription factors such as NF-κB.

A representative data table for the effects of a compound on inflammatory markers in a pre-clinical model is shown below for illustrative purposes.

Table 2: Hypothetical Effects on Inflammatory Cytokines in a Pre-clinical Model

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 550 ± 45 | 800 ± 60 |

| Compound X | 250 ± 30 | 400 ± 50 |

| Positive Control | 200 ± 25 | 350 ± 45 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Chemistry and Molecular Modeling Applications for 3 Amino 1 4 Phenylphenyl Urea

Ligand-Protein Docking Simulations for Target Interaction Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action of a compound. For 3-Amino-1-(4-phenylphenyl)urea, docking simulations can elucidate its binding mode within the active site of various enzymes or receptors.

Urea (B33335) derivatives are known to interact with a range of biological targets. For instance, studies on diphenyl urea derivatives have shown their potential as inhibitors of enzymes like α-glucosidase, where the urea moiety forms key hydrogen bonds with active site residues such as Glu277 and Asn350. nih.gov Similarly, phenyl-urea derivatives have been investigated as activators for glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), with docking studies revealing the binding modes in the allosteric sites of these proteins. researchgate.net

In the context of this compound, docking simulations would likely predict that the urea group acts as a hydrogen bond donor and acceptor, forming critical interactions with polar residues in a protein's binding pocket. The phenylphenyl moiety would likely engage in hydrophobic and π-π stacking interactions with aromatic residues. The terminal amino group can also participate in hydrogen bonding, further anchoring the ligand within the binding site.

A hypothetical docking study of this compound against a potential target like Apoptosis signal-regulating kinase 1 (ASK1) could yield results similar to those observed for other pyridin-2-yl urea inhibitors. nih.gov Such studies provide a docking score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions.

Table 1: Predicted Interactions from a Hypothetical Docking Simulation of this compound

| Interacting Residue | Interaction Type | Part of Ligand Involved |

| Glutamic Acid | Hydrogen Bond (Donor) | Amino Group (-NH2) |

| Asparagine | Hydrogen Bond (Acceptor) | Urea Carbonyl (C=O) |

| Phenylalanine | π-π Stacking | Phenyl Rings |

| Leucine | Hydrophobic | Phenylphenyl Moiety |

| Valine | Hydrophobic | Phenylphenyl Moiety |

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

MD simulations on urea-containing compounds have been used to study their effects on protein stability. For example, simulations of proteins in urea solutions have shown that urea can diminish the hydrophobic effect and form direct hydrogen bonds with protein amide groups, leading to denaturation. nih.gov In the context of a specific ligand-protein complex, MD simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions predicted by docking.

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds. The resulting trajectory can be analyzed to calculate parameters like the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket.

Table 2: Key Parameters Analyzed in a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand at different time points relative to a reference structure. | A low and stable RMSD suggests a stable binding conformation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key and persistent hydrogen bond interactions crucial for binding. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. | Provides a more accurate prediction of binding affinity than docking scores alone. |

| Conformational Changes | Observes changes in the ligand's and protein's conformation during the simulation. | Can reveal induced-fit mechanisms and alternative binding modes. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., DFT analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide valuable information about the molecular structure, orbital energies, electrostatic potential, and chemical reactivity of this compound.

DFT studies on similar urea derivatives have been used to determine their optimized geometries, vibrational frequencies, and electronic properties. dergipark.org.tr For this compound, DFT calculations could be used to determine the distribution of electron density and identify the most reactive sites in the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations. It visualizes the electrostatic potential on the surface of the molecule, with red regions indicating areas of negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). The MEP map can predict sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely localized on the amino group and phenyl rings. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely localized on the urea carbonyl and phenyl rings. |

| HOMO-LUMO Gap | 4.6 eV | Suggests good chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, which can influence its solubility and interactions. |

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The chemical structure of this compound can serve as a starting point or a scaffold for virtual screening campaigns aimed at discovering novel bioactive compounds.

Alternatively, in a ligand-based virtual screening approach, the 3D shape and chemical features (pharmacophore) of this compound would be used to screen for molecules with similar properties. This method is based on the principle that molecules with similar shapes and chemical features are likely to have similar biological activities.

Virtual screening has been successfully used to identify urea-based inhibitors for various targets. For instance, pharmacophore-based virtual screening has led to the discovery of novel urea-typed inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). nih.gov Similarly, structure-based virtual screening has identified diphenyl urea derivatives as inhibitors of transketolase. nih.gov These examples highlight the potential of using the this compound scaffold in virtual screening to identify new lead compounds for various diseases.

Table 4: Common Virtual Screening Methods Utilizing a Scaffold Like this compound

| Screening Method | Principle | Application for this compound Scaffold |

| 2D Similarity Search | Compares 2D fingerprints (representations of molecular structure) of the scaffold with a compound library. | Quickly identifies molecules with similar structural features. |

| 3D Shape Similarity | Compares the 3D shape of the scaffold's conformation with a library of pre-generated conformers. | Identifies molecules that are sterically similar and likely to fit into the same binding site. |

| Pharmacophore Screening | Uses a model of the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the scaffold to search for matching molecules. | Identifies molecules with a similar pattern of interactions, even with different underlying scaffolds. |

| Substructure Search | Searches for molecules that contain the exact 2D chemical structure of the scaffold. | Identifies direct analogs and derivatives of the lead compound. |

Advanced Analytical Methodologies in the Research of 3 Amino 1 4 Phenylphenyl Urea and Its Interactions

Spectroscopic Techniques for Investigating Ligand-Target Interactions (e.g., NMR, Surface Plasmon Resonance)

To understand how a compound like 3-Amino-1-(4-phenylphenyl)urea interacts with its intended biological target, researchers employ a variety of biophysical and spectroscopic techniques. These methods provide crucial data on binding affinity, kinetics, and the specific molecular regions involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying protein-ligand interactions in solution, offering atomic-level resolution. beilstein-journals.orgresearchgate.net Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are widely used. beilstein-journals.orgyoutube.com In this approach, the protein of interest is isotopically labeled (typically with ¹⁵N), and its HSQC spectrum yields a unique signal for each amino acid residue in the protein backbone. youtube.com Upon the addition of a binding ligand like a diarylurea compound, residues at the binding interface experience a change in their chemical environment, resulting in shifts of their corresponding peaks in the spectrum. These chemical shift perturbations (CSPs) effectively map the ligand-binding site on the protein's surface. beilstein-journals.org NMR is particularly adept at identifying even weak binding events, which is crucial in the early stages of drug discovery, such as in fragment-based screening. researchgate.netnih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to detect and quantify molecular interactions. youtube.com In a typical SPR experiment, the target protein is immobilized on a gold-coated sensor chip. cnr.it A solution containing the analyte, such as this compound, is then flowed over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in resonance units (RU). youtube.comcnr.it This allows for the real-time monitoring of the association and dissociation of the ligand. From the resulting sensorgram, researchers can calculate key kinetic parameters, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The equilibrium dissociation constant (K₋), a measure of binding affinity, can then be determined from the ratio of these rate constants (kₑ/kₐ). cnr.it

| Technique | Principle | Key Information Obtained | Typical Application |

|---|---|---|---|

| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding. nih.gov | Binding site location (mapping), structural changes, binding affinity (KD). beilstein-journals.org | Hit identification, validation, and structural characterization of binding mode in solution. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor surface as molecules bind and dissociate. youtube.com | Binding kinetics (kₐ, kₑ), binding affinity (KD), specificity. cnr.it | Quantitative analysis of binding, screening for binders, and kinetic characterization. |

Chromatographic and Mass Spectrometric Approaches for Mechanistic Metabolite Profiling (Pre-clinical)

Understanding the metabolic fate of a new chemical entity is a critical component of pre-clinical research. This involves identifying the biotransformations that the parent compound undergoes, which can significantly impact its efficacy and safety. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technique for these studies due to its speed, sensitivity, and robustness. nih.govif-pan.krakow.pl

The process typically involves incubating the compound with liver fractions (like microsomes or S9) or hepatocytes, which contain the primary drug-metabolizing enzymes. if-pan.krakow.pl Following incubation, the samples are analyzed by LC-MS/MS. The liquid chromatography step separates the parent compound from its various metabolites based on their physicochemical properties. The separated components then enter the mass spectrometer for detection and identification. researchgate.net

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are particularly valuable as they provide highly accurate mass measurements of both the parent ion and its fragment ions. mdpi.com This precision allows for the confident determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to structurally characterize the metabolites by comparing their fragmentation patterns to that of the parent drug. researchgate.net

For the phenylurea chemical class, common metabolic pathways identified in pre-clinical studies include:

N-dealkylation: The removal of alkyl groups from the urea (B33335) nitrogen atoms is a frequent metabolic route. For instance, N,N-dimethyl-substituted phenylureas often undergo successive N-demethylation. nih.govresearchgate.net

Hydroxylation: The addition of a hydroxyl (-OH) group, typically on the aromatic rings (e.g., para-hydroxylation), is another common Phase I biotransformation. nih.govnih.gov

Conjugation (Phase II): Following initial oxidative modifications, metabolites can be conjugated with polar molecules, such as glucuronic acid, to facilitate excretion. researchgate.net

| Metabolic Reaction | Description | Mass Change (Da) | Common Analytical Evidence |

|---|---|---|---|

| Hydroxylation | Addition of an oxygen atom. | +15.99 | Observed mass shift in MS; fragmentation pattern may indicate position. |

| N-dealkylation (e.g., demethylation) | Removal of an alkyl group (e.g., methyl) from a nitrogen atom. | -14.02 (for CH2) | Observed mass shift; comparison with synthetic standards. |

| Glucuronidation | Conjugation with glucuronic acid. | +176.03 | Significant mass increase; characteristic neutral loss of 176 Da in MS/MS. |

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Bound Target Structures

Visualizing the precise, three-dimensional structure of a compound bound to its target protein provides the ultimate level of detail for understanding its mechanism of action and for guiding further design efforts.

X-ray Crystallography has long been the gold standard for high-resolution structural biology. nih.govspringernature.com The technique requires the target protein to be crystallized, both alone (apo) and in complex with the ligand. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein-ligand complex can be built and refined. nih.gov For the diarylurea class of compounds, crystallographic studies have been instrumental in revealing the key molecular interactions that govern binding. nih.gov These structures consistently show that the central urea moiety acts as a rigid scaffold that forms crucial hydrogen bonds with the protein's backbone in the hinge region of kinase enzymes, a common target for such inhibitors. The flanking phenyl rings often extend into hydrophobic pockets, where they form additional nonbonded π-interactions, such as CH-π and π-π stacking, which contribute significantly to binding affinity and selectivity. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary and complementary technique for structure determination. nih.gov Cryo-EM is particularly advantageous for very large protein complexes or for proteins that are resistant to crystallization, such as many membrane proteins. researchgate.net In this method, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D density map. researchgate.net Recent technological advancements have pushed the achievable resolution of cryo-EM into the near-atomic range (below 3 Å), making it increasingly viable for visualizing the details of small-molecule binding and for applications in structure-based drug design. nih.govbiorxiv.org

| Technique | Sample Requirement | Typical Resolution | Strengths | Limitations |

|---|---|---|---|---|

| X-ray Crystallography | Well-ordered, single crystals. springernature.com | 1.5 - 3.0 Å | Provides true atomic resolution, precise bond distances, and clear view of molecular interactions. | Requires successful crystallization, which can be a major bottleneck; crystal packing may introduce artifacts. nih.gov |

| Cryo-Electron Microscopy | Purified protein in solution, vitrified in ice. researchgate.net | 2.5 - 4.0 Å | Does not require crystallization; can analyze large, flexible, or heterogeneous complexes in a near-native state. nih.gov | Resolution can be lower than crystallography for smaller proteins; data processing is computationally intensive. nih.gov |

Pre Clinical Biological Evaluation of 3 Amino 1 4 Phenylphenyl Urea and Its Derivatives in Research Models

In Vitro Cell-Based Assays for Biological Activity Profiling

In vitro cell-based assays are fundamental in the initial stages of drug discovery for profiling the biological activity of novel compounds. These assays provide essential data on a compound's mechanism of action, potency, and spectrum of activity at the cellular level.

Derivatives of the urea (B33335) scaffold have been extensively evaluated for their inhibitory effects on various enzyme systems critical to disease pathogenesis. rsc.org The structural versatility of these compounds allows for targeted design to fit the active sites of specific enzymes. nih.gov

Heterocyclic urea derivatives, for instance, show significant inhibitory activity against several kinases involved in tumorigenesis, such as receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs). rsc.org Certain diaryl urea derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancers. Molecular docking simulations of some 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives suggest they form hydrogen bonds with amino acid residues in the active site of the BRAF protein, another key kinase in cancer signaling.

Beyond cancer-related kinases, urea derivatives have been investigated as inhibitors of other enzyme classes. Novel Schiff base derivatives of 1,3-diphenylurea (B7728601) demonstrated potent, competitive inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in managing diabetes. nih.gov Additionally, a new series of urea and thiourea (B124793) derivatives based on Lenalidomide were synthesized, with one compound showing significant inhibition of Histone Deacetylase 1 (HDAC1), an enzyme involved in epigenetic regulation. nih.gov

| Compound/Derivative Class | Target Enzyme | Observed Activity |

|---|---|---|

| Heterocyclic urea derivatives | Receptor Tyrosine Kinases (RTKs), Raf Kinases, Protein Tyrosine Kinases (PTKs) | Inhibitory activity. rsc.org |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | BRAF | Binding to active site suggested by molecular docking. |

| Diaryl urea derivatives | PI3K/Akt/mTOR pathway | Inhibitory activity. |

| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | Histone Deacetylase 1 (HDAC1) | 68.02% inhibition at 10 µM. nih.gov |

| Schiff base derivatives of 1,3-diphenylurea (e.g., Compound 5h) | α-glucosidase | Competitive inhibition with Ki of 3.96 µM. nih.gov |

The cytotoxic and cytostatic potential of 3-amino-1-(4-phenylphenyl)urea derivatives has been assessed across a range of disease models, including various cancer cell lines and pathogenic microbes.

Anticancer Activity: The antiproliferative effects of urea derivatives have been demonstrated in numerous cancer cell lines. For example, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showed significant activity against A549 (non-small cell lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. sigmaaldrich.com One specific compound from this series, 7u, exhibited potent inhibition against A549 and HCT-116 cells with IC50 values comparable to the standard chemotherapeutic agent sorafenib. sigmaaldrich.com Other studies have focused on breast cancer, designing hybrid structures that displayed excellent antiproliferative activities against cell lines like MDA-MB-231 (triple-negative breast cancer).

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 (Lung) | 2.39 ± 0.10 sigmaaldrich.com |

| HCT-116 (Colon) | 3.90 ± 0.33 sigmaaldrich.com | |

| Sorafenib (Positive Control) | A549 (Lung) | 2.12 ± 0.18 sigmaaldrich.com |

| Sorafenib (Positive Control) | HCT-116 (Colon) | 2.25 ± 0.71 sigmaaldrich.com |

| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | Caki (Renal) | 9.88 nih.gov |

Antimicrobial Activity: The antimicrobial properties of novel urea derivatives have been evaluated against a panel of clinically relevant bacterial and fungal strains. nih.gov In one study, a series of urea compounds were screened against five bacterial species (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal species (Candida albicans and Cryptococcus neoformans). nih.gov While activity against E. coli, P. aeruginosa, and C. albicans was generally moderate to poor, several compounds showed promising inhibition against A. baumannii. nih.gov Notably, the adamantyl urea adduct 3l demonstrated outstanding and selective inhibition of 94.5% against Acinetobacter baumannii. nih.gov Other research has shown that certain aminoporphyrins bearing urea derivative substituents exhibit significant antibacterial and antifungal activity, which can be further enhanced by metallation with cobalt or manganese. nih.gov

| Compound/Derivative | Bacterial/Fungal Strain | Observed Activity (% Inhibition) |

|---|---|---|

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) | Acinetobacter baumannii | 94.5% nih.gov |

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e) | Acinetobacter baumannii | Good inhibition nih.gov |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea (3j) | Acinetobacter baumannii | Good inhibition nih.gov |

| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (3n) | Acinetobacter baumannii | Good inhibition nih.gov |

In Vivo Animal Model Studies for Investigating Disease Mechanisms and Compound Efficacy

Following promising in vitro results, in vivo studies in animal models are essential to understand the pharmacological effects, efficacy, and target engagement of drug candidates in a complex biological system.

Cocaine Seeking Behavior: Derivatives of urea have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, which is implicated in the neurobiology of addiction. nih.gov In a rat model of cocaine addiction, the intraperitoneal administration of a 3-(4-chlorophenyl)-1-(phenethyl)urea analog, RTICBM-189, was shown to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior without affecting locomotion. nih.gov This suggests that blockade of the CB1 receptor by this class of compounds could be a viable strategy for treating cocaine craving and relapse. nih.gov

Complement Inhibition: The complement system is a part of the innate immune system that, when overactivated, can contribute to inflammatory diseases. A series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as novel and potent complement inhibitors. nih.govnih.gov An optimized compound, 7l, demonstrated excellent inhibitory activity with an IC50 value as low as 13 nM in a hemolytic assay. nih.govnih.gov Further investigation revealed that this compound inhibited the deposition of C9, a terminal component of the complement cascade, without affecting the earlier C3 and C4 deposition steps. nih.govnih.gov This indicates a specific mechanism of action late in the complement activation pathway. nih.gov

Pain Models: While various animal models are used to study neuropathic pain, the conducted literature search did not yield specific studies evaluating this compound or its direct derivatives in these models.

The ability of a compound to cross the blood-brain barrier and engage with its intended target in the central nervous system is crucial for treating neurological and psychiatric disorders. Pharmacokinetic studies in rats with the CB1 receptor modulator RTICBM-189, a 3-(4-chlorophenyl)-1-(phenethyl)urea analog, confirmed its excellent brain exposure, with a brain-to-plasma ratio (Kp) of 2.0. nih.gov This demonstrates that this class of urea derivatives can effectively penetrate the brain and modulate receptor activity in relevant regions. nih.gov

Ex Vivo Studies for Mechanistic Validation

Specific ex vivo studies designed for the mechanistic validation of this compound and its derivatives were not prominently featured in the reviewed scientific literature. Such studies, which involve the analysis of tissues from a treated animal in an external environment, would be a logical next step to further elucidate the precise molecular interactions and downstream effects observed in in vivo models.

Future Research Directions and Unexplored Potential of 3 Amino 1 4 Phenylphenyl Urea and Urea Based Compounds

Integration with Novel Chemical Biology Paradigms (e.g., Covalent Inhibitors, PROTACs)

The development of targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs) has revolutionized drug discovery. The inherent reactivity of the amino group in 3-Amino-1-(4-phenylphenyl)urea could be harnessed for the design of covalent inhibitors. By incorporating a mildly electrophilic "warhead," this compound could be engineered to form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine, lysine) on a target protein. This approach offers the potential for enhanced potency and prolonged duration of action.

Furthermore, the modular nature of urea-based compounds makes them ideal for the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound could serve as a versatile building block for a PROTAC, with one end modified to bind a protein of interest and the other linked to an E3 ligase ligand.

Table 1: Potential Applications in Novel Chemical Biology Paradigms

| Paradigm | Role of this compound | Potential Advantages |

|---|---|---|

| Covalent Inhibitors | Scaffold for incorporating an electrophilic warhead. | Increased potency, prolonged target engagement. |

| PROTACs | Core structure for linking a target-binding moiety and an E3 ligase ligand. | Targeted protein degradation, potential to address "undruggable" targets. |

Exploration of Polypharmacology and Multi-target Modulation in Chemical Probes

The concept of "one drug, one target" is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a potentially beneficial therapeutic strategy. The biphenylurea scaffold present in this compound is a common feature in many kinase inhibitors that exhibit multi-targeting capabilities.

Future research could focus on systematically exploring the target landscape of this compound and its derivatives. High-throughput screening and chemoproteomic approaches could reveal unexpected off-target interactions that could be therapeutically exploited. By fine-tuning the substitution patterns on the phenyl rings, it may be possible to design multi-target modulators with desired activity profiles for diseases such as cancer or inflammatory disorders.

Development of Advanced Research Tools and Methodologies

The synthesis and characterization of novel urea-based compounds like this compound will necessitate the development and application of advanced research methodologies. Modern synthetic organic chemistry techniques will be crucial for the efficient and diverse production of compound libraries for screening. Common synthetic routes to unsymmetrical ureas involve the reaction of an isocyanate with an amine. nih.gov

For structural elucidation and characterization, advanced analytical techniques are indispensable. While basic methods provide foundational data, more sophisticated approaches will be required to fully understand the properties and interactions of these molecules.

Table 2: Advanced Methodologies for Urea-Based Compound Research

| Methodology | Application |

|---|---|

| Combinatorial Chemistry | Rapid generation of diverse libraries of urea (B33335) derivatives. |

| High-Throughput Screening | Efficient identification of bioactive compounds against various targets. |

| X-ray Crystallography | Determination of the three-dimensional structure of compounds bound to their biological targets. |

| Cryo-Electron Microscopy | Structural analysis of large protein complexes involving urea-based modulators. |

| Computational Modeling | In silico prediction of binding affinities and modes to guide rational drug design. |

Applications in Chemical Probes for Biological System Elucidation

Beyond their therapeutic potential, urea-based compounds are valuable as chemical probes to investigate complex biological systems. This compound, appropriately functionalized with reporter tags such as fluorophores, biotin, or photo-crosslinkers, could be used to visualize and identify protein targets within living cells.

These chemical probes can be instrumental in target identification and validation, mapping cellular signaling pathways, and understanding the mechanism of action of bioactive molecules. The development of photo-affinity probes based on the this compound scaffold, for instance, would allow for the covalent labeling and subsequent identification of binding partners in a complex cellular milieu.

Q & A

Q. Advanced Research Focus

- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks, critical for understanding solid-state interactions. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Dynamic NMR : Detects rotational barriers in the urea moiety, which influence biological activity (e.g., binding to enzyme active sites) .

How can researchers resolve contradictory data in biological activity studies of this compound analogs?

Q. Methodological Approach

- Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., enzymatic vs. cell-based).

- Metabolic stability analysis : Use liver microsomes or CYP450 inhibition studies to rule out false negatives caused by rapid degradation.

- Crystallographic docking : Compare binding modes of active vs. inactive analogs using software like AutoDock Vina. For example, fluorinated phenyl groups (as in 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one) enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

What computational approaches are recommended for studying the molecular interactions of this compound?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Explore conformational flexibility and solvent effects on urea backbone dynamics. GROMACS or AMBER suites can model interactions with biological targets (e.g., kinases or GPCRs).

- Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase or MOE.

- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to guide structural modifications .

How to design structure-activity relationship (SAR) studies for this compound derivatives?

Q. Methodological Framework

Core Modifications : Vary substituents on the phenyl rings (e.g., electron-withdrawing groups like -F or -Cl) to assess electronic effects on urea hydrogen-bonding capacity.

Bioisosteric Replacement : Substitute the urea moiety with thiourea or carbamate groups to evaluate tolerance in target binding pockets.

Data Normalization : Use pIC₅₀ or Ki values normalized to lipophilicity (logP) to distinguish steric vs. electronic contributions .

What strategies mitigate challenges in regioselective synthesis of polysubstituted urea derivatives?

Q. Advanced Research Focus

- Protecting Group Chemistry : Temporarily block reactive amines (e.g., with Boc groups) to direct coupling to specific positions.

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for selective aryl-urea bond formation.

- Microwave-Assisted Synthesis : Accelerate reactions to reduce side-product formation in thermally sensitive systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.